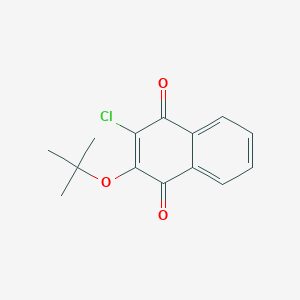
2-tert-Butoxy-3-chloronaphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tert-butoxy)-3-chloronaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of a tert-butoxy group and a chlorine atom attached to the naphthalene ring. Naphthoquinones are known for their diverse biological activities and are widely used in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butoxy)-3-chloronaphthalene-1,4-dione typically involves the introduction of the tert-butoxy and chlorine groups onto the naphthalene ring. One common method is the Friedel-Crafts acylation reaction, where naphthalene is reacted with tert-butyl chloride and aluminum chloride to introduce the tert-butoxy group. The chlorination can be achieved using chlorine gas or other chlorinating agents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of 2-(tert-butoxy)-3-chloronaphthalene-1,4-dione may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(tert-butoxy)-3-chloronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: The tert-butoxy and chlorine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce hydroquinones.
Applications De Recherche Scientifique
2-(tert-butoxy)-3-chloronaphthalene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and cellular processes.
Medicine: Research into its potential therapeutic effects, such as anticancer or antimicrobial properties, is ongoing.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-(tert-butoxy)-3-chloronaphthalene-1,4-dione exerts its effects involves interactions with various molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular functions. Its quinone structure allows it to participate in redox reactions, which can lead to the generation of reactive oxygen species and subsequent biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-tert-Butoxy-6-chloropyridine
- 2-(tert-Butoxy)pyridine
- Sodium tert-butoxide
Uniqueness
Compared to similar compounds, 2-(tert-butoxy)-3-chloronaphthalene-1,4-dione stands out due to its unique combination of tert-butoxy and chlorine groups on the naphthalene ring. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
89131-25-9 |
|---|---|
Formule moléculaire |
C14H13ClO3 |
Poids moléculaire |
264.70 g/mol |
Nom IUPAC |
2-chloro-3-[(2-methylpropan-2-yl)oxy]naphthalene-1,4-dione |
InChI |
InChI=1S/C14H13ClO3/c1-14(2,3)18-13-10(15)11(16)8-6-4-5-7-9(8)12(13)17/h4-7H,1-3H3 |
Clé InChI |
HUIWOUSGRXECRI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



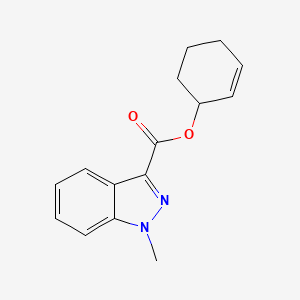
![5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B11856580.png)
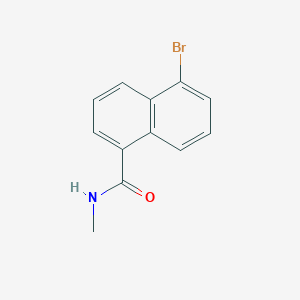
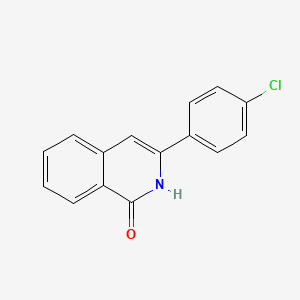


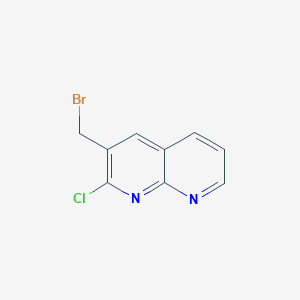
![2,2-Difluoro-1,3-dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B11856614.png)
![4-(2-Ethylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11856618.png)
![4-amino-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]butanamide](/img/structure/B11856620.png)
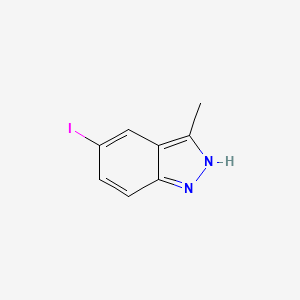
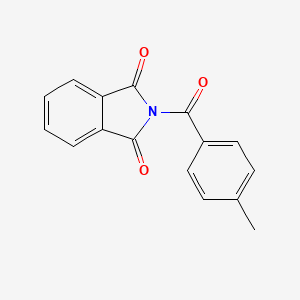
![(2-Chloro-4-(imidazo[1,2-a]pyridin-2-yl)phenyl)methanol](/img/structure/B11856631.png)
